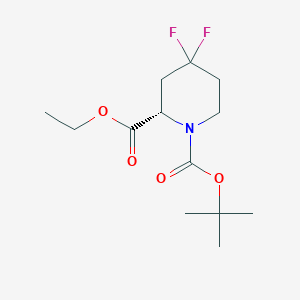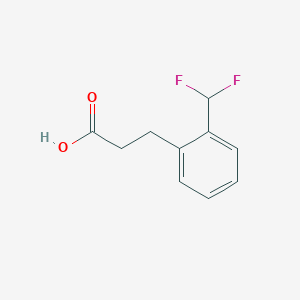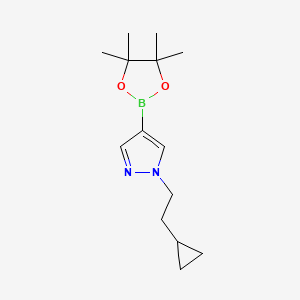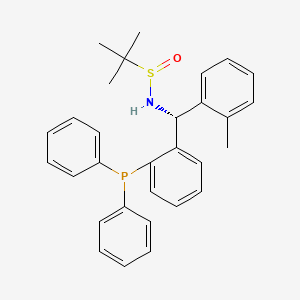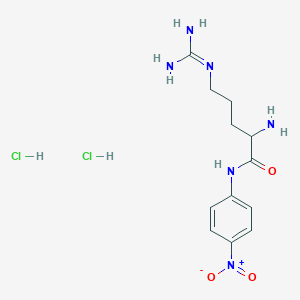
H-arg-pna.2hci
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine p-nitroanilide dihydrochloride is a chromogenic substrate commonly used in biochemical assays. It is particularly known for its role in measuring the activity of proteolytic enzymes such as cathepsin H and aminopeptidases . The compound has the chemical formula C12H18N6O3·2HCl and a molecular weight of 367.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine p-nitroanilide dihydrochloride typically involves the reaction of L-arginine with p-nitroaniline in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of L-Arginine p-nitroanilide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine p-nitroanilide dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, breaking down the compound into its constituent parts.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and may require acidic or basic conditions to proceed efficiently.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Hydrolysis: Produces L-arginine and p-nitroaniline.
Reduction: Converts the nitro group to an amino group, forming L-arginine p-phenylenediamine.
Applications De Recherche Scientifique
L-Arginine p-nitroanilide dihydrochloride is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Biochemistry: Used to measure the activity of proteolytic enzymes.
Medicine: Employed in diagnostic assays to detect enzyme activity in various diseases.
Chemistry: Utilized in studies involving enzyme kinetics and reaction mechanisms.
Industry: Applied in the production of enzyme-based products and assays.
Mécanisme D'action
The compound exerts its effects by serving as a substrate for specific enzymes. When these enzymes act on L-Arginine p-nitroanilide dihydrochloride, they cleave the compound, releasing p-nitroaniline, which can be detected colorimetrically. This reaction allows researchers to quantify enzyme activity accurately . The molecular targets include proteolytic enzymes such as cathepsin H and aminopeptidases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for similar purposes.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Used in fluorescence-based assays.
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride: Another substrate for enzyme activity measurement.
Uniqueness
L-Arginine p-nitroanilide dihydrochloride is unique due to its specific interaction with cathepsin H and aminopeptidases, making it highly valuable in assays targeting these enzymes . Its chromogenic properties also provide a straightforward method for detecting enzyme activity through colorimetric analysis .
Propriétés
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMDLFQVOFFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
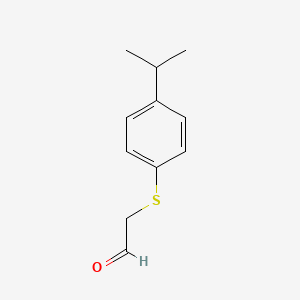
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
![N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)

![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
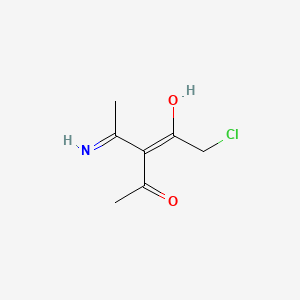
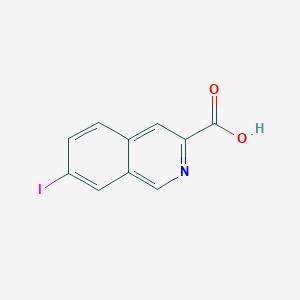
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
